BenchChemオンラインストアへようこそ!

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Neurodegeneration Parkinson's disease Alzheimer's disease

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS 332110-04-0) is the only commercially available probe combining nanomolar dual inhibition of α-synuclein (Ki=13 nM) and tau (Ki=72 nM) in a single entity. Its 4-bromobenzyl thioether and 2-thienyl pharmacophore are essential—chloro or phenyl analogs are inactive. With XLogP3=5.9 and favorable BBB penetration, it enables dose-response studies of intersecting α-Syn/Tau pathology. The aryl bromide handle supports Suzuki-Miyaura or Buchwald-Hartwig diversification, reducing lead optimization by 2–4 weeks. Validate Thioflavin-T HTS assays with 2.5–25× greater potency than standard controls.

Molecular Formula C18H10BrF3N2S2
Molecular Weight 455.3 g/mol
CAS No. 332110-04-0
Cat. No. B3893784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
CAS332110-04-0
Molecular FormulaC18H10BrF3N2S2
Molecular Weight455.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C18H10BrF3N2S2/c19-12-5-3-11(4-6-12)10-26-17-13(9-23)14(18(20,21)22)8-15(24-17)16-2-1-7-25-16/h1-8H,10H2
InChIKeyZTZQECIOIHQRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (332110-04-0) — Chemical Identity & Core Characteristics for Procurement


The compound 2-((4-bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS 332110-04-0) is a polyhalogenated nicotinonitrile derivative with the molecular formula C₁₈H₁₀BrF₃N₂S₂ and a molecular weight of 455.3 g/mol [1]. It features a unique triad of a 4-bromobenzyl thioether at the 2-position, a thiophen-2-yl ring at the 6-position, and a trifluoromethyl group at the 4-position of the nicotinonitrile core [1]. This specific substitution pattern confers dual inhibitory activity against both alpha-synuclein (Ki = 13 nM) and microtubule-associated protein tau (Ki = 72 nM) in competitive Thio-T displacement assays [2], positioning it as a distinctive molecular probe for neurodegenerative disease research.

Why 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile Cannot Be Replaced by Generic Analogs


Generic substitution is not viable because closely related nicotinonitrile analogs exhibit either substantially weaker binding to alpha-synuclein or lose tau affinity entirely. For example, while BDBM50103961 (a methoxy-substituted indolinone analog) achieves a Ki of 3.5 nM at alpha-synuclein, its tau affinity drops to 152 nM—a 2.1-fold selectivity loss for tau vs. the target compound [2]. Conversely, the commercial alpha-synuclein binder BDBM50389294 shows a Ki of 32.1 nM, which is 2.5-fold weaker at the primary target [3]. Simply swapping the bromine for chlorine (330551-79-6) or the thienyl for phenyl eliminates all reported biological activity entirely [1]. The bromine atom at the 4-position of the benzyl thioether and the 2-thienyl ring are therefore both essential pharmacophoric elements that cannot be interchanged without functional loss.

Quantitative Differentiation Evidence for 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile vs. Closest Analogs


Dual Alpha-Synuclein / Tau Affinity Profile vs. Selective Alpha-Synuclein Binders

The compound is the only reported nicotinonitrile derivative that demonstrates balanced dual-target affinity for both alpha-synuclein (Ki = 13 nM) and tau (Ki = 72 nM) in a single Thio-T fluorescence displacement assay [1]. In contrast, the closely related indolinone-based comparator BDBM50103961 shows stronger alpha-synuclein binding (Ki = 3.5 nM) but a >2-fold weaker tau affinity (Ki = 152 nM) [2]. The commercial binder BDBM50389294 has an alpha-synuclein Ki of 32.1 nM and no reported tau activity [3]. This dual-affinity profile is unique within the annotated ChEMBL/BindingDB dataset for this chemotype.

Neurodegeneration Parkinson's disease Alzheimer's disease Tauopathy Alpha-synuclein

Improved Target Engagement Over Commercial Screening Library Binders

Compared to compounds in commercial alpha-synuclein screening libraries, the target compound demonstrates superior binding potency. BDBM170565 (US Patent 9085549), a representative aryl-thiadiazole inhibitor, exhibits a Ki of 330 nM at alpha-synuclein [2]. The target compound's Ki of 13 nM represents a 25-fold improvement in binding affinity over this patented chemotype [1]. Additionally, BDBM50389294, a common commercial binder, shows an IC50 of 134 nM and a Kd of 60 nM by SPR, both weaker than the target compound's Ki [3].

Alpha-synuclein aggregation HTS Fluorescence polarization Thioflavin T

Physicochemical Profile Optimized for CNS Penetration vs. Higher-Molecular-Weight Analogs

The compound exhibits a computed XLogP3 of 5.9 and a molecular weight of 455.3 g/mol, with zero hydrogen bond donors and four rotatable bonds [1]. This profile is notably more favorable for passive CNS penetration than comparator BDBM50103961, which has a molecular weight >500 g/mol and additional methoxy substituents that increase topological polar surface area [2]. The absence of hydrogen bond donors in the target compound is a critical differentiator, as even a single HBD can reduce BBB permeability by 10- to 20-fold in in vivo models.

CNS drug discovery Lipinski Physicochemical properties Drug-likeness Blood-brain barrier

Bromine as a Synthetic Handle for Late-Stage Diversification

The presence of a bromine atom at the 4-position of the benzyl thioether provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid analog generation for structure-activity relationship (SAR) studies [2]. In contrast, the chloro-analog (CAS 330551-79-6) and methyl-analog (CAS 444065-90-1) lack both biological activity and the synthetic utility of the bromine atom, as aryl chlorides are less reactive toward oxidative addition and methyl groups are inert to cross-coupling [1]. The bromine can also serve as a heavy atom for X-ray crystallographic phasing.

Medicinal chemistry SAR Cross-coupling Click chemistry Chemical biology

High-Impact Application Scenarios for 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile


Dual-Target Probe for Parkinson's Disease and Tauopathy Crosstalk Studies

In neurodegenerative disease research where alpha-synuclein aggregation (Parkinson's disease, Lewy body dementia) and tau hyperphosphorylation (Alzheimer's disease, frontotemporal dementia) are both implicated, the compound serves as a single chemical probe to simultaneously engage both protein targets. Its balanced Ki values of 13 nM (α-Syn) and 72 nM (Tau) enable dose-response studies that probe the interconnected pathology of these aggregating proteins without the confounding variable of using two separate tool compounds with differing pharmacokinetics [1]. This is particularly valuable for co-culture or in vivo models where α-Syn and Tau pathology intersect.

Chemical Starting Point for CNS-Penetrant α-Synuclein PET Tracer Development

With a computed XLogP3 of 5.9, zero hydrogen bond donors, and a molecular weight of 455.3 g/mol, this compound possesses physicochemical properties within the optimal range for blood-brain barrier penetration [1]. The bromine atom provides a site for rapid ¹⁸F or ¹¹C isotopic labeling via cross-coupling or isotopic exchange, making it a viable scaffold for positron emission tomography (PET) tracer development targeting alpha-synuclein aggregates in living brain tissue. Its 25-fold stronger binding than existing patent chemotypes (Ki = 13 nM vs. 330 nM for BDBM170565) supports sufficient specific-to-nonspecific binding ratios for imaging [2].

SAR Expansion via Late-Stage Bromine Functionalization

The aryl bromide at the 4-position of the benzyl thioether is a strategic synthetic handle that the chloro- and methyl-substituted analogs lack [1]. Medicinal chemistry teams can use this compound as a late-stage diversification platform for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions to generate focused libraries of 10–50 analogs without resynthesizing the nicotinonitrile core. This capability reduces lead optimization cycle time by an estimated 2–4 weeks per round compared to de novo analog synthesis, directly impacting project decision timelines [2].

High-Throughput Screening (HTS) Assay Development and Counter-Screening

Given its nanomolar affinity (Ki = 13 nM for α-Syn) and dual α-Syn/Tau activity, the compound can serve as a reference inhibitor in developing and validating Thioflavin-T fluorescence-based HTS assays. Its potency is 2.5- to 25-fold stronger than commonly used screening controls (e.g., BDBM50389294, BDBM170565), allowing for a wider dynamic range and more sensitive Z'-factor calculations [1]. Additionally, its tau activity (Ki = 72 nM) provides a built-in counter-screen capability to assess inhibitor selectivity across amyloidogenic proteins within the same assay platform [2].

Quote Request

Request a Quote for 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.